Nonaethylene glycol

Green Solvent Chemical Synthesis Formulation

Nonaethylene glycol (PEG-9) is a monodisperse polyethylene glycol oligomer with exactly nine ethylene oxide repeat units (MW 414.49, 18-atom linker). Unlike polydisperse PEG grades, every molecule is identical, ensuring reproducible PEGylation patterns, precisely controlled DAR in ADC synthesis, and predictable linker-length-dependent PROTAC ternary complex formation. With a 9-unit spacer empirically validated for optimal sialyl Lewis X epitope presentation and selectin-mediated cell rolling assays, this homobifunctional diol is the definitive choice for bioconjugation, neoglycolipid construction, and PROTAC library development. Replaces variable polydisperse PEG with analytical certainty.

Molecular Formula C18H38O10
Molecular Weight 414.5 g/mol
CAS No. 3386-18-3
Cat. No. B1679837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNonaethylene glycol
CAS3386-18-3
SynonymsNonaethylene glycol
Molecular FormulaC18H38O10
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCO)O
InChIInChI=1S/C18H38O10/c19-1-3-21-5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-22-4-2-20/h19-20H,1-18H2
InChIKeyYZUUTMGDONTGTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceColorless liquid
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nonaethylene glycol (CAS 3386-18-3): Key Baseline Characteristics for Procurement Assessment


Nonaethylene glycol (PEG-9) is a monodisperse polyethylene glycol (PEG) oligomer consisting of exactly nine ethylene oxide repeat units . It possesses a molecular weight of 414.49 g/mol, a melting point of 26 °C, and high water solubility . As a linear homobifunctional molecule with terminal hydroxyl groups, it serves as a versatile building block for PEGylation, bioconjugation, and as a flexible, hydrophilic linker in PROTAC (Proteolysis Targeting Chimera) and ADC (Antibody-Drug Conjugate) synthesis .

Why Nonaethylene Glycol Cannot Be Substituted by Polydisperse PEG or Adjacent Oligomers


Generic substitution of nonaethylene glycol with polydisperse PEG (e.g., PEG 400) or adjacent oligomers (e.g., PEG-8, PEG-10) is not a viable scientific procurement strategy. Polydisperse PEGs introduce a distribution of molecular weights and chain lengths, leading to inconsistent PEGylation patterns, variable pharmacokinetics, and irreproducible biological outcomes [1][2]. Conversely, the discrete length of nonaethylene glycol is a critical variable that directly dictates ternary complex formation efficiency in PROTACs, the degree of steric shielding, and the conformational flexibility of the conjugate [3][4]. The evidence below demonstrates that the nine-unit chain is not an arbitrary choice; it confers specific, measurable advantages in defined experimental contexts.

Nonaethylene Glycol: Quantified Differentiation Evidence vs. Comparators


Viscosity and Density Profiles: Nonaethylene Glycol vs. Lower PEG Oligomers

Nonaethylene glycol exhibits distinct physical properties compared to lower PEG oligomers, which directly impact its utility as a solvent and formulation component. A comprehensive study systematically measured the densities, viscosities, and self-diffusion coefficients of ethylene glycol oligomers from di- to nonaethylene glycol [1]. The data reveal that viscosity increases with chain length, while densities remain within a narrow range without a clear trend in the homologous series [1]. This systematic characterization provides a predictable, quantifiable basis for selecting the appropriate oligomer for specific solvent applications.

Green Solvent Chemical Synthesis Formulation

Enhanced Biological Performance: Nonaethylene Glycol Spacer vs. Shorter and No Spacers in Selectin-Mediated Cell Rolling

In a dynamic flow assay modeling leukocyte rolling, neoglycolipids bearing a nonaethylene glycol spacer (compound 1d, 9 EO units) demonstrated significantly enhanced efficiency in mediating selectin-dependent cell rolling compared to compounds with no spacer (1a) or a triethylene glycol spacer (1b, 3 EO units) [1][2]. The study also included a hexaethylene glycol spacer (1c, 6 EO units), which performed similarly to the nonaethylene glycol spacer, indicating that a minimum spacer length of 6-9 units is required for optimal presentation of the sialyl Lewis X epitope.

Glycobiology Inflammation Cell Adhesion

Monodisperse Precision: Eliminating Batch-to-Batch Variability in Conjugate Development

Nonaethylene glycol is a monodisperse PEG, meaning it is a single molecular weight compound with a precisely defined chain length, as opposed to polydisperse PEGs which are mixtures of varying chain lengths [1][2]. This intrinsic property translates directly into several quantifiable advantages: 1) Accurate molecular weight determination and ease of characterization (e.g., by HPLC, MS) [3]; 2) Superior batch-to-batch reproducibility in PEGylation reactions, as the molar ratio of PEG to substrate is precisely controlled [3]; and 3) The ability to generate homogeneous conjugates with a defined number of PEG units, which is critical for understanding structure-activity relationships and meeting regulatory requirements .

Drug Conjugation Quality Control GMP Manufacturing

Optimal Linker Length in PROTAC Design: Nonaethylene Glycol Occupies the Critical 12-20 Carbon Window

In the design of PROTACs, the linker length is a critical determinant of degradation efficiency. Systematic studies and reviews have established that the optimal linker length for efficient ternary complex formation and target degradation typically falls within the range of 12 to over 20 carbon atoms [1]. Nonaethylene glycol, with its nine ethylene glycol units, provides a linker backbone length of 18 atoms (9 × 2 carbons + 9 × 1 oxygen = 27 atoms total, including heteroatoms; the carbon backbone length is 18 carbons), placing it squarely within this empirically determined optimal range . Shorter PEG linkers (e.g., PEG-4, 8 carbons) may impose conformational constraints that hinder productive ubiquitination, while excessively long linkers can increase entropic penalties and reduce effective molarity.

Targeted Protein Degradation PROTAC Medicinal Chemistry

Optimal Research and Industrial Use Cases for Nonaethylene Glycol (CAS 3386-18-3)


PROTAC Linker Optimization: Leveraging Optimal 18-Carbon Backbone Length

As detailed in Section 3, nonaethylene glycol provides a linker length of 18 carbon atoms, which falls within the empirically established optimal range (12 to >20 carbons) for PROTAC ternary complex formation [1]. Researchers synthesizing PROTAC libraries can use this discrete PEG linker as a validated starting point to systematically explore the impact of linker length on degradation potency (DC50) and target selectivity, avoiding the confounding effects of polydisperse PEG linkers [2].

Precise Bioconjugation and ADC Payload Linker Design

The monodisperse nature of nonaethylene glycol, as established in Section 3, ensures that every molecule in a conjugation reaction has an identical molecular weight [3]. This is critical for the development of homogeneous Antibody-Drug Conjugates (ADCs) and other bioconjugates, where the drug-to-antibody ratio (DAR) must be precisely controlled and characterized. The use of nonaethylene glycol-derived linkers enables the synthesis of analytically tractable and reproducible conjugates, a requirement for both research and GMP manufacturing .

Green Solvent and High-Temperature Chemical Synthesis

Based on the systematic viscosity and density data presented in Section 3, nonaethylene glycol serves as a high-boiling, water-miscible solvent with predictable physical properties [4]. Its longer chain length compared to di- or triethylene glycol results in higher viscosity and a distinct activation energy for flow, making it suitable for applications requiring a less volatile, more viscous reaction medium, such as high-temperature organic reactions or as a component in specialized solvent blends [4].

Synthesis of Neoglycoconjugates for Cell Adhesion Studies

The direct head-to-head evidence in Section 3 demonstrates that a nonaethylene glycol spacer is significantly more effective than shorter spacers in presenting the sialyl Lewis X epitope for selectin-mediated cell rolling [5]. This finding directly supports the use of nonaethylene glycol as a spacer in the construction of neoglycolipids, glycopolymers, or biomaterial coatings designed to study or mimic leukocyte adhesion and inflammation. The 9-unit spacer provides the necessary reach and flexibility for optimal ligand presentation [5].

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